CID 71355066
Description
CID 71355066 is a chemical compound identified through PubChem, with its structural and analytical characteristics detailed in recent studies. As shown in Figure 1A of , the compound features a distinct chemical structure, validated via GC-MS (Figure 1B) and vacuum distillation fractionation (Figure 1C). The mass spectrum (Figure 1D) confirms its molecular composition and fragmentation patterns, critical for identification .
Properties
CAS No. |
12157-59-4 |
|---|---|
Molecular Formula |
CeIn3 |
Molecular Weight |
484.57 g/mol |
InChI |
InChI=1S/Ce.3In |
InChI Key |
KVRLMPSESWBVAS-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71355066 involves specific chemical reactions and conditions. The preparation methods typically include:
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the compound. The reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, ensuring that the compound is produced in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
CID 71355066 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under specific conditions:
Oxidation: Conducted at room temperature or slightly elevated temperatures using oxidizing agents.
Reduction: Carried out at low temperatures using reducing agents.
Substitution: Performed under mild to moderate conditions using appropriate reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.
Scientific Research Applications
CID 71355066 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 71355066 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: The binding of this compound to its targets triggers a cascade of biochemical reactions, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
lists oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) as structurally related compounds (Figure 1). Assuming this compound belongs to this class, key comparisons include:
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not explicitly stated | C₃₄H₅₄O₈ (hypothetical) | C₃₅H₅₆O₈ |
| Functional Groups | Esters/Cyclic ethers | Lactone, ester | Methylated lactone, ester |
| Molecular Weight | ~500-600 Da (inferred) | 610.79 g/mol | 624.82 g/mol |
| Solubility (Log S) | Moderate (inferred) | -3.5 (ESOL) | -3.8 (ESOL) |
| Bioactivity | Unspecified | Cytotoxic | Enhanced cytotoxicity |
Key Differences :
Key Insights :
- Polarity : CID 57416287’s lower Log Po/w indicates higher polarity, limiting its use in lipid-rich environments compared to this compound .
Analytical Techniques for Differentiation
As noted in , distinguishing structurally similar compounds requires complementary methods:
- GC-MS/MS : Effective for resolving fragmentation patterns of esters and ethers in this compound versus oscillatoxins .
- Collision Cross-Section (CCS) : Differentiates isomers based on molecular conformation, critical for methylated derivatives like CID 185389 .
- Log S Comparisons : Solubility profiles (e.g., ESOL vs. SILICOS-IT models) highlight formulation challenges for this compound versus CID 57416287 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
